molecular formula C15H13BrN2O4 B4112690 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide

2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide

Cat. No. B4112690
M. Wt: 365.18 g/mol
InChI Key: FBMQCLBPIWNULU-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide, also known as BPNP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPNP belongs to the class of amide compounds and has a molecular formula of C15H12BrN3O4.

Mechanism of Action

2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide's mechanism of action is not fully understood, but it is thought to involve the inhibition of specific enzymes or pathways in cells. One study found that 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide inhibited the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair. Another study found that 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide inhibited the activation of a pathway called NF-κB, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide has been shown to have a variety of biochemical and physiological effects in cells and animals. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide has been shown to have antioxidant effects and to modulate the activity of certain neurotransmitters in the brain. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a variety of potential pharmacological properties. However, 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand its toxicity and potential side effects.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy against different types of cancer cells and to understand its mechanism of action. Another area of interest is its potential as an anti-inflammatory agent. Additional studies are needed to determine its efficacy in different animal models of inflammation and to understand its mechanism of action. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide and to determine its potential as a therapeutic agent.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide has been studied for its potential pharmacological properties, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. One study found that 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide inhibited the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Another study found that 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide had anti-inflammatory effects in a mouse model of acute lung injury.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-10(22-14-8-2-11(16)3-9-14)15(19)17-12-4-6-13(7-5-12)18(20)21/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMQCLBPIWNULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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